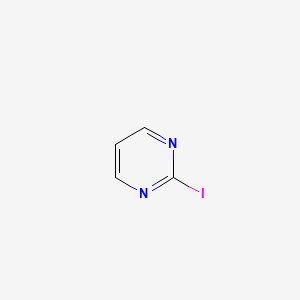
2-Iodopyrimidine
Cat. No. B1354134
Key on ui cas rn:
31462-54-1
M. Wt: 205.98 g/mol
InChI Key: AXDGIPMYJALRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07829584B2
Procedure details


A mixture of copper bronze (Aldrich) (5.88 g, 92.5 mmol), DMSO (10 mL), and bromo-difluoro-acetic acid ethyl ester (Advanced Synthesis Technologies) (6.46 mL, 50.4 mmol) was evacuated and flushed with argon three times, and was then stirred at rt for 1 h. Upon standing, the supernatant was dark green. Solid 2-iodopyrimidine (8.76 g, 42.5 mmol) (J. Org. Chem. 67:6550, 2002) was then added, the flask was again evacuated and flushed with argon three times, and stirred at rt for 14 h (mild initial warming of flask spontaneously occurred). The resulting immobile dark brown paste was diluted with saturated NH4Cl (175 mL) and EtOAc (150 mL), the mixture was filtered through a pad of Celite, and the filter cake washed with EtOAc (2×50 mL). The blue aqueous layer filtrate was extracted with EtOAc (1×50 mL), and the combined filtrate clear yellow organic layers were washed with saturated NH4Cl (2×100 mL), 10% w/v EDTA trisodium (1×100 mL; saturated NaBr needed to break phases), saturated NaCl (1×50 mL), saturated NaBr (1×20 mL), dried (2×Na2SO4), and concentrated under reduced pressure. Silica flash chromatography of the greenish residue (1:1 hexanes/EtOAc eluent) provided the title compound as a nearly colorless oil with a greenish precipitate (1.75 g, 20%).


Name
copper bronze
Quantity
5.88 g
Type
catalyst
Reaction Step Two


Name

Name
Yield
20%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[C:5](Br)([F:7])[F:6])[CH3:2].I[C:11]1[N:16]=[CH:15][CH:14]=[CH:13][N:12]=1>[Cu].CS(C)=O>[CH2:1]([O:3][C:4](=[O:9])[C:5]([F:7])([F:6])[C:11]1[N:16]=[CH:15][CH:14]=[CH:13][N:12]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.76 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=NC=CC=N1
|
Step Two
|
Name
|
|
|
Quantity
|
6.46 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(F)(F)Br)=O
|
|
Name
|
copper bronze
|
|
Quantity
|
5.88 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was then stirred at rt for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with argon three times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was again evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with argon three times
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at rt for 14 h (mild
|
|
Duration
|
14 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
initial warming of flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting immobile dark brown paste was diluted with saturated NH4Cl (175 mL) and EtOAc (150 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through a pad of Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake washed with EtOAc (2×50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The blue aqueous layer filtrate was extracted with EtOAc (1×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined filtrate clear yellow organic layers were washed with saturated NH4Cl (2×100 mL), 10%
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (2×Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C1=NC=CC=N1)(F)F)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.75 g | |
| YIELD: PERCENTYIELD | 20% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
